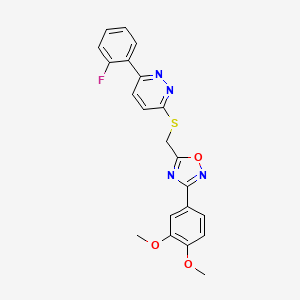
3-(3,4-Dimethoxyphenyl)-5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(3,4-Dimethoxyphenyl)-5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C21H17FN4O3S and its molecular weight is 424.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(3,4-Dimethoxyphenyl)-5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has gained attention for its diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound based on recent research findings.
Synthesis of the Compound
The synthesis of the compound involves a one-pot reaction that integrates various chemical precursors. The reaction typically employs a sealed-vessel reactor under controlled conditions to optimize yield and purity. Detailed methodologies often include:
- Reactants : 3′,4′-dimethoxyacetophenone, 2-fluorobenzaldehyde, and phenylhydrazine.
- Catalyst : Sodium hydroxide.
- Conditions : Heating in ethanol at specific temperatures to facilitate the reaction.
Biological Activity Overview
The biological activities of 1,3,4-oxadiazole derivatives are well-documented, with numerous studies highlighting their potential as antimicrobial, anticancer, and antiviral agents. The specific compound has shown promising results in various assays.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For example:
- Antibacterial Activity : Compounds containing the oxadiazole ring have demonstrated effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. In some studies, derivatives showed Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like ampicillin .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 1 | 1.56 | Staphylococcus aureus |
| 2 | 0.78 | Bacillus subtilis |
Anticancer Activity
The compound has also been investigated for its anticancer properties. The mechanism of action typically involves the inhibition of key enzymes associated with cancer cell proliferation:
- Enzyme Targets : Thymidylate synthase, HDAC (Histone Deacetylases), and topoisomerase II.
- Cell Lines Tested : Various cancer cell lines have been used to evaluate cytotoxic effects.
Studies have shown that certain oxadiazole derivatives can significantly inhibit cancer cell growth with IC50 values indicating potent activity .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| A | 10 | HeLa |
| B | 5 | MCF-7 |
The biological activity of the compound is attributed to its ability to interact with specific molecular targets within cells. For instance:
- Inhibition of Enzymatic Activity : The oxadiazole moiety can interfere with the function of enzymes critical for DNA synthesis and repair.
- Molecular Docking Studies : Computational studies have suggested favorable binding affinities between the compound and its target proteins, supporting its potential as a lead compound in drug development.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives similar to the compound showed potent activity against drug-resistant bacterial strains.
- Anticancer Research : Another investigation reported that certain oxadiazole derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells.
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[[6-(2-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3S/c1-27-17-9-7-13(11-18(17)28-2)21-23-19(29-26-21)12-30-20-10-8-16(24-25-20)14-5-3-4-6-15(14)22/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGLTSOVYRIAAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=CC=C4F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














